molecular formula C7H14N2O4Se B1218740 Selenocystathionine CAS No. 2196-58-9

Selenocystathionine

Cat. No. B1218740
CAS RN: 2196-58-9
M. Wt: 269.17 g/mol
InChI Key: ZNWYDQPOUQRDLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Selenocystathionine, also known as secysta, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Selenocystathionine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Selenocystathionine has been primarily detected in urine. Within the cell, selenocystathionine is primarily located in the cytoplasm. Selenocystathionine exists in all eukaryotes, ranging from yeast to humans. Selenocystathionine participates in a number of enzymatic reactions. In particular, Selenocystathionine can be converted into selenocysteine and 2-ketobutyric acid through the action of the enzyme cystathionine gamma-lyase. Furthermore, Selenocystathionine can be biosynthesized from L-serine and selenohomocysteine;  which is catalyzed by the enzyme cystathionine beta-synthase. Furthermore, Selenocystathionine can be converted into selenohomocysteine and pyruvic acid;  which is catalyzed by the enzyme cystathionine beta-lyase. Finally, Selenocystathionine and O-succinyl-L-homoserine can be converted into selenocysteine and succinic acid through its interaction with the enzyme cystathionine gamma-synthase. In humans, selenocystathionine is involved in the selenoamino acid metabolism pathway.
Selenocystathionine is a member of the class of cystathionines derived from homoselenocysteine and serine residues joined by a selenide bond. It is a member of cystathionines and a selenoamino acid.

properties

CAS RN

2196-58-9

Product Name

Selenocystathionine

Molecular Formula

C7H14N2O4Se

Molecular Weight

269.17 g/mol

IUPAC Name

2-amino-4-(2-amino-2-carboxyethyl)selanylbutanoic acid

InChI

InChI=1S/C7H14N2O4Se/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)

InChI Key

ZNWYDQPOUQRDLY-UHFFFAOYSA-N

SMILES

C(C[Se]CC(C(=O)O)N)C(C(=O)O)N

Canonical SMILES

C(C[Se]CC(C(=O)O)N)C(C(=O)O)N

melting_point

58°C

Other CAS RN

2196-58-9

physical_description

Solid

synonyms

SeCysta
selenocystathionine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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